REACTION_CXSMILES
|
[S:1](Cl)([O:4][CH2:5]OS(Cl)(=O)=O)(=[O:3])=[O:2].[NH+]1C=CC=C[CH:13]=1.[CH3:18][S:19]([O-:22])(=[O:21])=[O:20]>C(=O)(OC)OC>[CH3:18][S:19]([O:22][CH2:5][O:4][S:1]([CH3:13])(=[O:3])=[O:2])(=[O:21])=[O:20] |f:1.2|
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Name
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methanesulfonic acid pyridinium salt
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Quantity
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2.1 g
|
Type
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reactant
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Smiles
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[NH+]1=CC=CC=C1.CS(=O)(=O)[O-]
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Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
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S(=O)(=O)(OCOS(=O)(=O)Cl)Cl
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated chlorosulfonic acid pyridinium salt
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Type
|
CUSTOM
|
Details
|
was separated through filtration, and concentration
|
Type
|
CUSTOM
|
Details
|
so as to obtain a light brown solid
|
Type
|
CUSTOM
|
Details
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refining was performed through recrystallization
|
Name
|
|
Type
|
product
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Smiles
|
CS(=O)(=O)OCOS(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |